N-(5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(5-Oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide is a biphenyl amide derivative characterized by a pyrrolidinone substituent at the 3-position of the biphenyl scaffold. The pyrrolidinone moiety introduces both hydrogen-bonding capacity and conformational rigidity, which may enhance target binding specificity compared to simpler aliphatic or aromatic substituents .
Properties
IUPAC Name |
N-(5-oxopyrrolidin-3-yl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-16-10-15(11-18-16)19-17(21)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDXZISFJRTIQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxopyrrolidin-3-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the reaction of a biphenyl derivative with a pyrrolidinone derivative under specific conditions. One common method involves the use of a biphenyl-4-carboxylic acid derivative, which is reacted with a pyrrolidinone derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-oxopyrrolidin-3-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-(5-oxopyrrolidin-3-yl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-oxopyrrolidin-3-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Comparison with Structural Analogues
Cycloalkyl and Bicyclic Substituents
Key Findings :
- Cycloalkyl derivatives are typically synthesized via coupling reactions using cycloalkylamine hydrochlorides, with yields ranging from 50% to 84% .
Aromatic and Heteroaromatic Substituents
Key Findings :
- Heteroaromatic substituents (e.g., pyridine, thiazole) improve water solubility compared to purely hydrophobic groups .
- Bromine substituents may enhance binding to hydrophobic pockets in enzymes like CYP51 .
Fluorinated Derivatives
Key Findings :
Physicochemical and Pharmacokinetic Properties
Key Insights :
- The pyrrolidinone group in the target compound reduces logP (1.5–2.5 vs. 3.8–4.5 in cycloalkyl analogues), suggesting better aqueous solubility .
- Higher polar surface area (80–90 Ų) correlates with improved blood-brain barrier penetration in CNS-targeted drugs .
Biological Activity
N-(5-Oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which highlights its structural components: a biphenyl moiety attached to a pyrrolidine ring and a carboxamide functional group. The molecular formula is with a molecular weight of approximately 302.38 g/mol.
Anticancer Activity
In Vitro Studies:
Research has demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties, particularly against human lung adenocarcinoma (A549) cells. A study evaluated various derivatives, including this compound, using MTT assays to assess cell viability post-treatment. The results indicated that:
- Compound Efficacy: The compound reduced A549 cell viability significantly. For instance, certain derivatives decreased cell viability to 21.2% compared to untreated controls (p < 0.001) .
- Comparative Analysis: When compared with established chemotherapeutics like cisplatin, these compounds showed comparable or enhanced efficacy in reducing tumor cell viability .
Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives
| Compound Name | Cell Line | Viability (%) | Statistical Significance |
|---|---|---|---|
| This compound | A549 | 21.2 | p < 0.001 |
| Control (Cisplatin) | A549 | 63.4 | p < 0.05 |
| Other Derivatives | A549 | 38.3 - 71.3 | Various |
Antimicrobial Activity
In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties against multidrug-resistant pathogens.
Study Findings:
- Pathogen Resistance: The compound exhibited selective antimicrobial activity against resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid .
- Screening Results: In trials against Gram-negative bacteria such as Klebsiella pneumoniae and Escherichia coli, the compound showed no significant activity (MIC > 64 µg/mL) .
Table 2: Antimicrobial Activity Against Pathogens
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| S. aureus (resistant) | < 10 | Active |
| K. pneumoniae | > 64 | No Activity |
| E. coli | > 64 | No Activity |
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Cell Cycle Interference: It is hypothesized that the compound may interfere with cell cycle progression in cancer cells, leading to apoptosis.
- Targeting Pathogen Metabolism: The selective antimicrobial activity suggests that it may disrupt metabolic pathways specific to resistant bacterial strains.
Case Studies
Case Study: Lung Cancer Treatment
In a controlled study involving A549 cells treated with varying concentrations of the compound, researchers observed a dose-dependent response in cell viability reduction. This study reinforces the potential for developing this compound as a therapeutic agent for lung cancer.
Case Study: Antimicrobial Resistance
Another study focused on the efficacy of this compound against clinical isolates of resistant S. aureus. Results indicated substantial effectiveness in reducing bacterial load in vitro, suggesting potential for further development into a clinical treatment option for infections caused by resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
